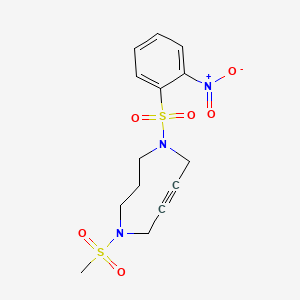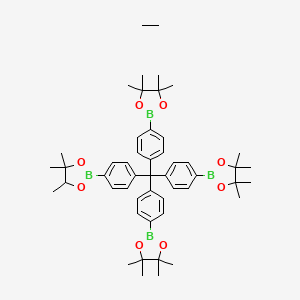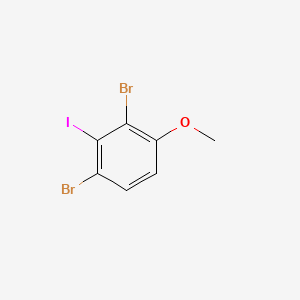
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, also known as BDP-Dioxolane, is an organobromine compound used for a variety of applications. It is a highly versatile chemical that has been used for various applications in the scientific research field, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of polymers. BDP-Dioxolane is also used in the laboratory for various experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is not yet fully understood. However, it is believed that the compound acts as an electron-rich species, which can react with electron-deficient species to form new compounds. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are not yet fully understood. However, due to its electron-rich nature, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may interact with certain enzymes and proteins in the body. Additionally, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may act as a Lewis acid and catalyze certain biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has several advantages for laboratory experiments. It is a versatile chemical that can be used in a variety of experiments, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
However, there are also some limitations to using 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee in laboratory experiments. It is a highly reactive compound, which can be hazardous if not handled properly. Additionally, it is a toxic compound and should be handled with care.
Orientations Futures
The future directions for 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are vast. It can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be used to create new materials, such as polyurethanes and polyesters. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee. Finally, further research is needed to develop safer and more efficient methods for synthesizing 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee.
Méthodes De Synthèse
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be synthesized from bromine, 2,6-dichlorophenol, and 1,3-dioxolane. The synthesis involves the reaction of bromine and 2,6-dichlorophenol in aqueous solution, followed by the addition of 1,3-dioxolane. The reaction is exothermic and produces 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee as the product.
Applications De Recherche Scientifique
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is a versatile chemical that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has been used in the synthesis of new materials, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
2-(3-bromo-2,6-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGYHWTSMPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)







